molecular formula C10H15ClS B1425218 2-Chloro-3-hexylthiophene CAS No. 817181-75-2

2-Chloro-3-hexylthiophene

Cat. No.: B1425218
CAS No.: 817181-75-2
M. Wt: 202.74 g/mol
InChI Key: BSWSVVYUCAKNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-hexylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chlorine atom at the 2-position and a hexyl group at the 3-position makes this compound a unique derivative with specific chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hexylthiophene typically involves the chlorination of 3-hexylthiophene. One common method is the reaction of 3-hexylthiophene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hexylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-3-hexylthiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and high mobility of charge carriers. The presence of the chlorine atom can influence the electronic properties and reactivity of the thiophene ring, making it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-hexylthiophene: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and is often used in similar applications.

    3-Hexylthiophene: Lacks the halogen substituent, making it less reactive in certain substitution reactions but still valuable in polymer synthesis.

    2-Chloro-3-methylthiophene: Contains a methyl group instead of a hexyl group, leading to different solubility and electronic properties.

Uniqueness

2-Chloro-3-hexylthiophene is unique due to the combination of the chlorine atom and the hexyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of high-performance materials for electronic applications.

Properties

IUPAC Name

2-chloro-3-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWSVVYUCAKNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719954
Record name 2-Chloro-3-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817181-75-2
Record name 2-Chloro-3-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-hexylthiophene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-hexylthiophene
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-hexylthiophene
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-hexylthiophene
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-hexylthiophene
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-hexylthiophene
Customer
Q & A

Q1: What are the advantages of using nickel catalysts like Ni(cod)(dq) in the polymerization of 2-chloro-3-hexylthiophene?

A1: Traditional nickel catalysts often lead to a significant amount of homocoupling byproduct during the polymerization of this compound, resulting in regioregularity defects in the final poly(3-hexylthiophene) (P3HT) product. Research has shown that using Ni(cod)(dq) (where COD is 1,5-cycloctadiene and DQ is duroquinone) as a catalyst precursor, along with N-heterocyclic carbene IPr, significantly reduces homocoupling during polymerization. [] This leads to P3HT with improved regioregularity, a crucial factor for optimizing the performance of the polymer in organic electronic applications. []

Q2: Can direct arylation be used as an alternative to traditional cross-coupling reactions for synthesizing P3HT?

A2: Yes, direct arylation has emerged as a promising alternative to traditional cross-coupling reactions like Suzuki polycondensation for P3HT synthesis. [] Researchers successfully utilized direct arylation of this compound with 4,7-dibromo-2,1,3-benzothiadiazole to produce the monomer 4,7-bis(5-chloro-4-hexyl-2-thienyl)-2,1,3-benzothiadiazole (DH-TBTCl2). [] Subsequent Suzuki polycondensation of DH-TBTCl2 with a carbazole comonomer yielded PCDTBT, highlighting the potential of combining direct arylation with Suzuki polycondensation for efficient P3HT synthesis. []

Q3: How does the reactivity of this compound compare to that of chlorinated oligothiophenes in nickel-catalyzed polymerization?

A3: Interestingly, this compound shows significantly lower reactivity compared to chlorinated oligothiophenes like chlorobithiophene, terthiophene, and quaterthiophene in nickel-catalyzed polymerization. [] While the larger oligothiophenes undergo efficient polymerization with NiCl2(PPh3)2, leading to high molecular weight polythiophenes, this compound shows minimal polymerization under similar conditions. [] This difference in reactivity highlights the impact of the conjugated system size on the polymerization efficacy and suggests that longer conjugated systems may be more favorable for efficient polymerization with this specific catalyst.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.